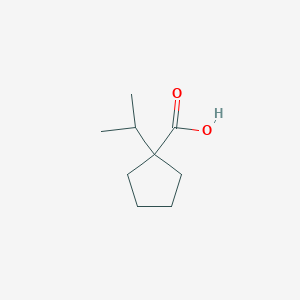
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is a chemical compound belonging to the family of piperazine derivatives. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline powder form and has the molecular formula C10H14Cl2N4O with a molecular weight of 288.15 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride typically involves the condensation of pyrimidine derivatives with piperazine. The reaction conditions often include temperatures ranging from 25-40°C . The process may involve multiple steps, including the formation of intermediates and subsequent purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a derivatization reagent for carboxyl groups on peptides and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anxiolytic and neuroprotective agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An anxiolytic agent that is metabolized to 1-(2-Pyrimidinyl)piperazine.
Dasatinib: An anticancer agent with a similar piperazine structure.
Eptapirone: An anxiolytic compound with structural similarities.
Uniqueness
1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is unique due to its specific receptor interactions and its potential applications in both therapeutic and industrial contexts. Its ability to act on multiple receptor types makes it a versatile compound for research and development.
Properties
Molecular Formula |
C8H12Cl2N4O |
|---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
1-pyrimidin-2-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H10N4O.2ClH/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8;;/h1-3,9H,4-6H2;2*1H |
InChI Key |
PXNHUGKFDPNKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=NC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
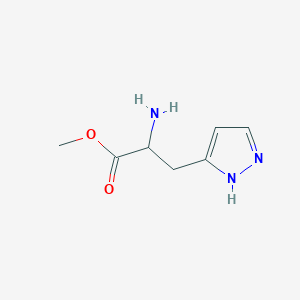
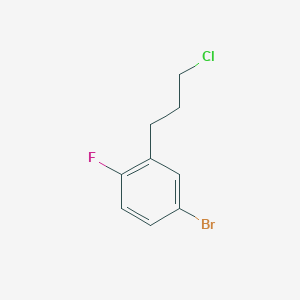
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
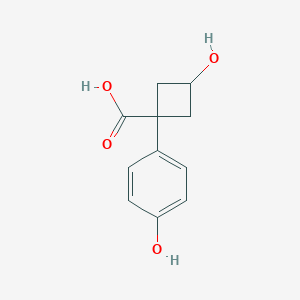
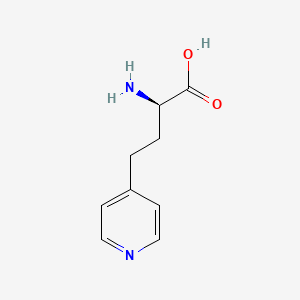

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
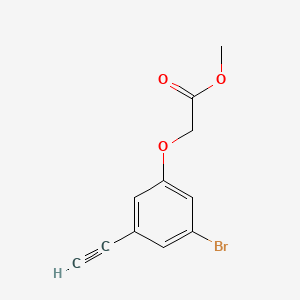
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)

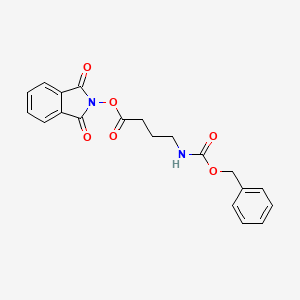
![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)
